Potency Improvement Over Lead Analog DC_C11
In a direct head-to-head comparison using the same biochemical assay system, DC_C66 exhibits 8.3-fold higher potency against CARM1 (IC₅₀ = 1.8 μM) compared to its closest structural analog DC_C11 (IC₅₀ = 15 μM) [1]. Both compounds were identified from the same virtual screening campaign and share a similar dibenzoisoquinolinium core scaffold, but DC_C66's enhanced potency is attributed to additional hydrophobic interactions within the substrate-binding pocket [1].
| Evidence Dimension | CARM1 methyltransferase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 μM |
| Comparator Or Baseline | DC_C11: IC₅₀ = 15 μM |
| Quantified Difference | 8.3-fold more potent (1.8 μM vs. 15 μM) |
| Conditions | Biochemical methyltransferase activity assay |
Why This Matters
Selecting DC_C66 over DC_C11 enables more robust CARM1 inhibition at lower compound concentrations, reducing potential off-target effects and improving assay signal-to-noise in cellular studies.
- [1] Ye F, Zhang W, Lu W, Xie Y, Jiang H, Jin J, Luo C. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays. Biomed Res Int. 2016;2016:7086390. View Source
